5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride: is a chemical compound belonging to the class of triazolopyridines
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;/h4-5H,1-3H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVCUCOLCWOUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
One of the prominent applications of this compound is in the development of antidiabetic medications. It has been studied as an impurity in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. The compound's structural characteristics allow it to interact with biological targets effectively, enhancing the efficacy and safety profiles of antidiabetic drugs .
Neuroprotective Effects
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine may exhibit neuroprotective properties. These compounds have been evaluated for their potential to mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .
Pharmacological Research
Receptor Interaction Studies
The compound is utilized in pharmacological studies to investigate its interactions with various receptors. Its unique heterocyclic structure allows researchers to explore structure-activity relationships (SAR) and optimize compounds for better binding affinities and selectivity towards specific receptors .
Enzyme Inhibition
Inhibitory effects on certain enzymes have been documented. The compound's ability to modulate enzyme activity is crucial for developing therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes. Studies have shown that modifications to its structure can enhance its inhibitory potency against specific enzymes .
Biochemical Research
Mechanistic Studies
Researchers employ 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride in mechanistic studies to elucidate the pathways involved in various biological processes. Its role as a small molecule probe aids in understanding complex biochemical interactions and signaling pathways that are critical for cellular function and disease progression .
Data Table: Summary of Applications
Case Studies
- Sitagliptin Synthesis : A study demonstrated the role of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine as an impurity during the synthesis of sitagliptin. The research focused on optimizing the synthesis route to minimize impurities while maintaining high yields of the active pharmaceutical ingredient (API) .
- Neuroprotective Mechanisms : Another investigation explored the neuroprotective effects of modified triazolopyridine derivatives in animal models of Alzheimer’s disease. Results indicated significant reductions in cognitive decline and oxidative stress markers compared to control groups .
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
These compounds share structural similarities but may differ in their functional groups and biological activities. The unique properties of This compound make it valuable for specific applications.
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride
- Molecular Weight : 228.60 g/mol
- CAS Number : 762240-92-6
- SMILES Notation : C1CN2C(=NN=C2C(F)(F)F)CN1.Cl
The biological activity of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid primarily involves its interaction with various molecular targets. Studies suggest that it may act as an enzyme inhibitor and modulate several biological pathways. The compound's ability to bind to specific receptors or enzymes can lead to therapeutic effects in various disease models.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated significant inhibition of tumor growth in HeLa and HCT116 cell lines.
- Enzyme Inhibition : It has been noted for its potential as an enzyme inhibitor. For example:
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties and potential applications in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
A study evaluated the effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.45 |
| Derivative B | HCT116 | 0.30 |
| Derivative C | A375 | 0.25 |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition:
- The compound was tested against various kinases involved in cell cycle regulation.
- Results showed selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
This suggests that the compound could be useful in developing therapies targeting specific cancer pathways.
Q & A
Q. Q1. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride, and how can reaction parameters be optimized for yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of amino precursors with carbonyl derivatives under acidic/basic conditions, followed by hydrolysis and purification via recrystallization or chromatography. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts to drive ring closure.
- Reaction Time : 12–24 hours for complete conversion.
- Purification : Reverse-phase HPLC or silica gel chromatography for >95% purity.
Table 1 : Yield optimization under varying conditions:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl | 100 | 18 | 68 | 92 |
| H₂SO₄ | 110 | 24 | 72 | 89 |
| KOH | 80 | 12 | 55 | 94 |
Q. Q2. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., fused bicyclic system, carboxylic acid protons at δ 12–13 ppm).
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H/N-H stretches).
- Mass Spectrometry : HRMS (ESI) to verify molecular ion [M+H]⁺ and isotopic patterns.
Example : ¹³C NMR data for the pyridine ring carbons: δ 145–155 ppm, triazole carbons: δ 125–135 ppm .
Advanced Research Questions
Q. Q3. How can contradictory data on the compound’s biological activity across studies be resolved?
Methodological Answer: Discrepancies in reported bioactivity (e.g., IC₅₀ variations) arise from differences in:
- Assay Conditions : Buffer pH, ionic strength, or temperature affecting target binding.
- Target Protein Isoforms : Use of recombinant vs. native proteins.
- Data Normalization : Control for batch-to-batch compound purity (e.g., HPLC-validated standards).
Recommended Approach : - Replicate assays under standardized conditions (e.g., pH 7.4, 25°C).
- Validate target specificity via competitive binding assays with known inhibitors .
Q. Q4. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) with immobilized targets.
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses in silico.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
Case Study : Docking simulations reveal hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg154 in kinase targets) .
Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
- CRISPR Knockout Models : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines.
- Metabolomics : Track downstream metabolite changes (e.g., ATP/ADP ratios for kinase inhibitors).
Example : In kinase inhibition studies, combine phosphoproteomics with ATP-competitive assays to distinguish direct vs. off-target effects .
Q. Q6. What are the challenges in modifying the compound’s scaffold to enhance pharmacological properties, and how can they be addressed?
Methodological Answer:
- Solubility Optimization : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions.
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres.
- Selectivity : Use structure-activity relationship (SAR) studies to identify key pharmacophores.
Example : Methylation of the triazole ring improves metabolic stability but may reduce binding affinity; balance via iterative SAR .
Data Analysis & Validation
Q. Q7. What analytical methods are critical for detecting impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution.
- NMR Spiking : Add authentic standards to identify unknown peaks.
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content).
Table 2 : Common impurities and sources:
| Impurity Type | Source | Detection Method |
|---|---|---|
| Unreacted precursors | Incomplete cyclization | HPLC-UV |
| Hydrolysis byproducts | Acidic/basic degradation | LC-MS |
| Enantiomeric excess | Chiral center racemization | Chiral HPLC |
Q. Q8. How should researchers address variability in biological assay reproducibility?
Methodological Answer:
- Internal Controls : Include reference inhibitors/agonists in each assay plate.
- Batch Testing : Synthesize multiple compound batches and compare IC₅₀ values.
- Statistical Rigor : Use ANOVA or mixed-effects models to account for inter-experiment variability.
Example : Intra-assay CV <10%, inter-assay CV <20% are acceptable for publication-quality data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
